5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
17840-75-4 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-7-5-4(6(10)11)2-8-9-5/h2-3H,1H3,(H,8,9) |
InChI Key |
QMRATMRYQOVGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Aminopyrazole and Diethyl Malonate Cyclization
The foundational synthetic route involves cyclocondensation between 5-amino-3-methylpyrazole and diethyl malonate under basic conditions. Sodium ethanolate facilitates deprotonation, enabling nucleophilic attack on the electrophilic carbonyl carbons of diethyl malonate. This step yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses. While this method primarily generates dihydroxy intermediates, subsequent chlorination with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, critical for downstream substitutions.
Chlorination and Morpholine Substitution
Phosphorus oxychloride-mediated chlorination of 1 produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) at 61% yield. The chlorine at position 7 exhibits higher reactivity due to electronic effects, allowing selective substitution with morpholine in the presence of potassium carbonate. This generates 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3 ), a versatile intermediate for further functionalization.
Functionalization via Nucleophilic Substitution
Hydrazine-Mediated Amination
In a protocol adapted for pyrazolo[3,4-d]pyrimidin-4(5H)-ones, 6-(chloromethyl)-3-methyl-1-phenyl derivatives react with hydrazine hydrate under reflux to install hydrazinylmethyl groups. This method, yielding 75% pure product after crystallization from propanol, highlights the importance of excess hydrazine (4:1 molar ratio) and prolonged heating (5 hours) for complete substitution. For the target 5-methyl derivative, replacing the phenyl group with a methyl moiety would require adjusting the starting material to 5-methyl-6-chloromethylpyrazolo[3,4-d]pyrimidin-4(5H)-one.
Aromatic Aldehyde Condensation
Hydrazinylmethyl intermediates undergo condensation with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under reflux to form Schiff base derivatives. Triethylamine catalyzes imine formation, achieving 79% yield for 6-{[2-(4-fluorobenzylidene)hydrazinyl]methyl}-3-methyl-1-phenyl analogs. For 5-methyl derivatives, similar conditions apply, though steric hindrance from the methyl group may necessitate extended reaction times (7–9 hours).
Catalytic Coupling Approaches
Buchwald–Hartwig Amination
Purification and Crystallization Techniques
Solvent Selection for Recrystallization
Crystallization solvents profoundly impact purity and yield. Propanol and acetic acid are preferred for hydrazine-derived products, yielding 75–79% pure compounds. Silica gel chromatography, though effective for intermediates like 3 , is less practical for polar final products due to adsorption issues.
Filtration and Drying Protocols
Hot filtration (e.g., washing with 95% ethanol) removes unreacted hydrazine and inorganic salts, while vacuum drying at 40–60°C prevents decomposition. For hygroscopic compounds, azeotropic drying with toluene ensures anhydrous conditions.
Reaction Optimization and Yield Comparison
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Positional selectivity during POCl₃-mediated chlorination is influenced by electronic effects. Introducing electron-withdrawing groups (e.g., methyl) at position 5 directs chlorination to position 7, minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.16 g/mol
- IUPAC Name : 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- CAS Number : 66865-12-1
The compound features a pyrazolo-pyrimidine core structure, which is crucial for its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit potent antitumor effects. For instance, studies have shown that these compounds can inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis. A specific study identified a series of pyrazolo[3,4-d]pyrimidine derivatives that displayed significant inhibitory activity against various cancer cell lines, suggesting their potential as anti-cancer agents .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. It has shown effectiveness against Mycobacterium tuberculosis in high-throughput screening assays. The compound's mechanism of action appears to differ from traditional antibiotics, offering a new avenue for tuberculosis treatment .
Anti-inflammatory Effects
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can possess anti-inflammatory properties. They have been evaluated for their potential to mitigate conditions such as bronchial inflammation and other inflammatory diseases .
Case Study 1: Antitumor Agents
A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were tested for their antitumor activity. Compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong efficacy. The structure-activity relationship analysis revealed that modifications at specific positions on the pyrazole ring significantly influenced their potency .
| Compound ID | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 18 | Breast |
| Compound B | 52 | Lung |
Case Study 2: Antimicrobial Screening
In a focused library screening against Mycobacterium tuberculosis, several pyrazolo[3,4-d]pyrimidine analogs were identified with promising antitubercular activity. The best-performing compounds showed low cytotoxicity while maintaining significant antibacterial effects .
| Compound ID | Activity (MIC) | Cytotoxicity (CC50) |
|---|---|---|
| Compound C | 0.5 µg/mL | >100 µg/mL |
| Compound D | 0.8 µg/mL | >100 µg/mL |
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may modulate other pathways involved in inflammation and viral replication .
Comparison with Similar Compounds
Key Observations:
- Position 6 Modifications : Substitution with thioether groups (e.g., 3-fluorobenzylthio) enhances enzyme inhibitory activity. For example, compounds 15b and 15c () exhibit potent ALDH1A inhibition (IC₅₀ <1 µM) due to hydrophobic and electronic interactions .
- Position 5 Aryl Groups : Derivatives with 2-fluorophenyl (15d) or 2-methoxyphenyl (15e) substituents show varied synthetic yields (19–70%) and purity (98–99%), suggesting steric and electronic effects influence reactivity .
- Antimicrobial Activity : Compounds with alkyl (e.g., 2e, 2f) or aryl groups at position 6 demonstrate superior activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) compared to unsubstituted analogs .
Physicochemical Properties
Biological Activity
5-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H6N4O |
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 17840-75-4 |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been explored, including:
- Condensation Reactions : This method often involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.
- Cyclization Techniques : Cyclization can be achieved through heating mixtures of pyrazole derivatives and pyrimidine precursors in solvents like ethanol or dimethylformamide.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer properties:
- Mechanism of Action : This compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation and survival. In particular, it has shown effectiveness against the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- In Vitro Studies : In studies involving MCF-7 breast cancer cells, derivatives of this compound have been shown to induce apoptosis and G0/G1 phase cell-cycle arrest. For instance, certain analogs exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Selectivity and Efficacy
The selectivity of this compound for cancer cells versus normal cells has been a focus of research:
- Cytotoxicity Profiles : While some studies indicate that certain derivatives are less toxic to normal cells than traditional chemotherapeutics, others reveal that they may also inhibit normal cell survival at similar rates as cancerous cells .
Case Studies
-
MCF-7 Cell Line Study :
- Objective : To evaluate the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives.
- Findings : Compounds showed significant inhibition of cell growth and induced apoptosis through multiple molecular interactions with EGFR and other targets.
- Xenograft Mouse Models :
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Molecular Docking Studies : These studies suggest high binding affinities for key targets such as EGFR and G-quadruplex DNA structures, which are implicated in cancer progression. The binding interactions include hydrogen bonds and hydrophobic interactions that contribute to the compound's efficacy as an inhibitor .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance biological activity and selectivity towards cancer cells while minimizing effects on normal cells.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for higher yields?
- Answer: The compound is typically synthesized via multi-step reactions, such as cyclization of pyrazole precursors with carbonyl derivatives or multicomponent one-pot reactions. For example, hydrazines react with substituted pyrimidine intermediates under reflux conditions, often using catalysts like Preyssler nanoparticles to improve efficiency and yield . Optimization involves adjusting solvent polarity (e.g., DMF or acetic acid), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Preyssler catalyst). Purification via recrystallization (ethanol or DMF) or column chromatography ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what key spectral markers should be analyzed?
- Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key features include:
- ¹H NMR: Peaks for the methyl group at δ ~3.2–3.5 ppm and aromatic protons in δ 7.5–8.5 ppm .
- ¹³C NMR: Signals for the pyrimidinone carbonyl (δ ~160–165 ppm) and pyrazole carbons (δ ~140–150 ppm) .
- IR Spectroscopy: A strong carbonyl stretch at ~1680–1700 cm⁻¹ .
High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥98% purity) validates purity .
Q. What in vitro assays are recommended for initial evaluation of its biological activity, particularly in kinase inhibition?
- Answer: Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., ALDH1A or protein kinases). Measure IC50 values via dose-response curves (1 nM–100 µM range). Include positive controls (e.g., sorafenib for antiangiogenic studies) and validate results with cell-based proliferation assays (e.g., MTT in cancer cell lines) .
Advanced Research Questions
Q. How do structural modifications at the 3-, 5-, or 6-positions of the pyrazolo[3,4-d]pyrimidine core influence bioactivity?
- Answer: Substituents at these positions significantly modulate target affinity and selectivity:
- 3-Position: Bromo or methyl groups enhance steric bulk, improving kinase binding (e.g., ALDH1A inhibition with Ki < 100 nM) .
- 5-Position: Aryl groups (e.g., chlorophenyl) increase hydrophobic interactions, boosting anticancer activity .
- 6-Position: Thioether or benzyl groups improve solubility and bioavailability .
Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking guide rational design .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer: Discrepancies often arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies include:
- Standardizing assay protocols (e.g., ATP concentration in kinase assays).
- Re-evaluating purity via HPLC and confirming structural integrity with NMR.
- Cross-validating results in orthogonal assays (e.g., Western blot for target phosphorylation) .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Answer: Preyssler nanoparticles (Cs12H2[NaP5W30O110]) enable solvent-free or acetic acid-mediated reactions, reducing waste. Continuous-flow reactors enhance yield (up to 92%) and allow catalyst recycling (>5 cycles without loss of activity) . Microwave-assisted synthesis further reduces reaction time (from 10 h to 2 h) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Answer: To enhance solubility and bioavailability:
- Introduce hydrophilic groups (e.g., sulfonate at the 6-position) .
- Formulate as nanoparticles or liposomes for controlled release .
- Conduct pharmacokinetic profiling (e.g., Cmax, t½) in rodent models using LC-MS/MS .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.3 ppm (CH3), δ 8.1 ppm (aromatic H) | |
| ¹³C NMR | δ 162 ppm (C=O) | |
| IR | 1690 cm⁻¹ (C=O stretch) | |
| HRMS | m/z 212.08 [M+H]+ |
Table 2. Optimization of Green Synthesis Using Preyssler Nanoparticles
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 7.5 mol% | 85% → 92% |
| Solvent | Acetic acid | Reduced waste |
| Reaction Time | 3 h (vs. 10 h conventional) | 3.3× faster |
| Recyclability | 5 cycles | <5% activity loss |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
